molecular formula C14H14N2O3 B15059978 Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15059978
M. Wt: 258.27 g/mol
InChI Key: IJXAQVARZPSNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formyl-1-(m-tolyl)-1H-pyrazole-3-carboxylate (CAS 1156510-02-9) is a high-purity pyrazole derivative designed for research and development, particularly in medicinal and agrochemistry. This compound serves as a versatile and crucial synthetic intermediate for constructing more complex molecules. Its molecular structure incorporates two key reactive sites: an ethyl ester group and an aldehyde (formyl) group at the 3- and 4-positions of the pyrazole ring, respectively. These functional groups allow for diverse chemical transformations, making it a valuable building block for creating targeted libraries of novel compounds. Pyrazole derivatives are a pharmacologically significant scaffold, demonstrated to possess a wide spectrum of biological activities. Research indicates that compounds containing the pyrazole nucleus have shown promise as inhibitors of protein glycation and exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties . The presence of the meta-tolyl (m-tolyl) substituent on the pyrazole nitrogen can influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for use in industrial research and development laboratories. It is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(3-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-5-10(2)7-12/h4-9H,3H2,1-2H3

InChI Key

IJXAQVARZPSNSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters. One common method includes the reaction of 4-formyl-1-(M-tolyl)hydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the pyrazole ring are key structural features that contribute to its binding affinity and activity. The compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-formyl-1-(m-tolyl)-1H-pyrazole-3-carboxylate and Related Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound 4-formyl, 1-(3-methylphenyl), 3-ester C₁₄H₁₄N₂O₄ 274.27 1159691-94-7 Intermediate for drug discovery
Ethyl 4-formyl-1-(o-tolyl)-1H-pyrazole-3-carboxylate 4-formyl, 1-(2-methylphenyl), 3-ester C₁₄H₁₄N₂O₄ 258.28 1159691-68-5 Similar reactivity; ortho-substituent may hinder crystallization
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate 4-formyl, 1-(tetrahydropyran), 3-ester C₁₂H₁₆N₂O₅ 268.27 2138085-66-0 Enhanced solubility due to oxane ring
Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate 5-(4-OH-phenyl), 1-(4-methylphenyl) C₁₉H₁₈N₂O₃ 322.36 Not provided Bioactive derivatives with anti-inflammatory potential

Key Observations :

  • Substituent Effects : The meta-tolyl group in the target compound provides steric and electronic modulation distinct from ortho-tolyl (e.g., reduced steric hindrance compared to o-tolyl derivatives) .

Table 2: Comparative Reactivity of Pyrazole-3-carboxylates

Compound Reactivity with Hydrazine Product Melting Point (°C)
This compound Forms hydrazones or cyclized products Not explicitly reported N/A
Ethyl 5-ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitrile Reacts with benzhydrazide Triazolopyrimidines (e.g., 16a: mp >340) >340
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Stable under reflux conditions No significant decomposition Not reported

Melting Points and Solubility

  • This compound : Melting point data are absent in the evidence, but analogues like the o-tolyl derivative (CAS 1159691-68-5) are reported as solids .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., THF, DMF) due to the ester and formyl groups, similar to ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate .

Biological Activity

Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H11N2O3C_{11}H_{11}N_{2}O_{3}, with a molecular weight of approximately 233.25 g/mol. The compound features a formyl group and a carboxylate moiety, which contribute to its reactivity and biological properties. The synthesis typically involves several steps, including the condensation of substituted phenylhydrazine with diethyl acetylenedicarboxylate, followed by oxidation and further modifications to introduce the M-tolyl group .

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 µg/mL, indicating strong efficacy .

CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Pyrazole DerivativesVariesVarious

Anti-inflammatory Effects

This compound has shown potential in inhibiting inflammatory pathways. Studies suggest that certain derivatives can reduce inflammation comparable to established anti-inflammatory drugs like indomethacin . The mechanism may involve the modulation of cytokine production and inhibition of nitric oxide synthesis in response to inflammatory stimuli.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. Pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, some derivatives exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity against cancer cells .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
In a recent study, five pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens. Among them, this compound demonstrated significant inhibition zones, reinforcing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Assessment
Another study assessed the anti-inflammatory effects of various pyrazole derivatives in murine models. The results showed that compounds similar to this compound effectively reduced carrageenan-induced edema in mice, suggesting their utility in treating inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.